Arnicolide C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

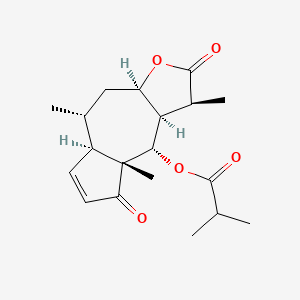

Arnicolide C is a sesquiterpene lactone isolated from the plant Centipeda minima. This compound has garnered significant attention due to its potent antitumor properties, particularly in the context of breast cancer .

科学研究应用

化学: 用作研究倍半萜内酯及其化学性质的模型化合物。

生物学: 研究其对细胞过程的影响,包括细胞周期调节和凋亡。

医学: 表现出显著的抗肿瘤作用,特别是在乳腺癌中,通过靶向参与癌症进展的特定蛋白质和途径.

工业: 在开发新的药物和治疗剂方面的潜在应用.

作用机制

阿尼可立德C主要通过靶向蛋白质14-3-3θ来发挥其作用。这种相互作用导致对细胞增殖至关重要的下游信号通路被抑制。具体而言,阿尼可立德C诱导癌细胞在G1期发生细胞周期阻滞并促进凋亡。 分子对接研究表明,阿尼可立德C与14-3-3θ结合,降低其表达并抑制其相关途径 .

生化分析

Biochemical Properties

Arnicolide C has been found to interact with various biomolecules in the body. For instance, it has been suggested to bind to the protein 14-3-3θ . This interaction is believed to play a crucial role in its biochemical activity, as 14-3-3θ is involved in various cellular processes, including cell cycle control, apoptosis, and signal transduction .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In breast cancer cells, for example, it has been found to inhibit proliferation, increase apoptosis, and induce G1 arrest . It has also been shown to reduce the expression of 14-3-3θ, thereby inhibiting its downstream signaling pathways linked to cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound’s action is believed to be related to its interaction with 14-3-3θ. Molecular docking analysis has indicated that this compound binds to 14-3-3θ . This binding reduces the expression of 14-3-3θ and inhibits its downstream signaling pathways linked to cell proliferation .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound can inhibit proliferation, increase apoptosis, and induce G1 arrest in breast cancer cells . These effects suggest that this compound may have long-term impacts on cellular function.

准备方法

合成路线及反应条件

阿尼可立德C的合成通常涉及从小飞蓬中提取。提取过程包括干燥植物材料,然后使用甲醇或乙醇等有机溶剂进行溶剂提取。 然后将提取物进行色谱分离以分离阿尼可立德C .

工业生产方法

阿尼可立德C的工业生产仍处于起步阶段,主要是由于其提取和纯化过程的复杂性。 正在探索生物技术方法和大型提取技术的进步以提高阿尼可立德C的产量和纯度 .

化学反应分析

反应类型

阿尼可立德C会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。

常用试剂和条件

氧化: 高锰酸钾、过氧化氢和其他氧化剂在酸性或碱性条件下。

还原: 硼氢化钠、氢化铝锂和其他还原剂在受控温度和压力下。

主要生成产物

相似化合物的比较

阿尼可立德C在倍半萜内酯中是独一无二的,因为它专门针对14-3-3θ。类似的化合物包括:

阿尼可立德D: 另一种来自小飞蓬的倍半萜内酯,具有类似的抗肿瘤特性。

短杆菌素A: 一种具有可比较化学结构和生物活性的倍半萜内酯。

属性

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUOPGZYLRFCHJ-APDQSUQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main mechanism of action of Arnicolide C in cancer cells?

A1: this compound exhibits anti-cancer effects, particularly in breast cancer cells, by targeting the 14-3-3θ protein. [] This interaction leads to a decrease in 14-3-3θ expression and subsequent inhibition of downstream signaling pathways associated with cell proliferation. [] Additionally, this compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in breast cancer cells. []

Q2: Does this compound impact other signaling pathways involved in cancer progression?

A2: Yes, research indicates that this compound influences multiple signaling pathways relevant to cancer. Studies demonstrate that this compound suppresses the mTOR/E2F1/FANCD2 axis in non-small cell lung cancer, enhancing the sensitivity of cancer cells to DNA cross-linking chemotherapeutic agents like cisplatin and mitomycin C. [] Furthermore, this compound displays anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 proteins within the MAPK signaling pathway, as observed in LPS-stimulated RAW 264.7 macrophages. [] In nasopharyngeal carcinoma cells, this compound has been shown to downregulate cyclin D3, cdc2, phosphorylated PI3K, phosphorylated AKT, phosphorylated mTOR, and phosphorylated STAT3, while upregulating cleaved PARP, cleaved caspase 9, and Bax, suggesting its involvement in cell cycle regulation, apoptosis induction, and the modulation of the PI3K/AKT/mTOR and STAT3 signaling pathways. []

Q3: Has the anti-cancer activity of this compound been demonstrated in any in vivo models?

A3: Yes, the anti-breast cancer effects of this compound have been observed in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models, demonstrating its efficacy in vivo. [] Similar results were obtained in a A549 xenograft mouse model, where co-administration of this compound and cisplatin showed a synergistic anticancer effect by suppressing mTOR/FANCD2 signaling in tumor tissues. []

Q4: What is the source of this compound?

A4: this compound is a sesquiterpene lactone isolated from the plant Centipeda minima, traditionally used as a folk medicine in Southeast Asia. []

Q5: What other bioactive compounds are found in Centipeda minima?

A5: Besides this compound, Centipeda minima contains several other bioactive compounds such as Brevilin A, Arnicolide D, and Microhelenin C. [, ] Research suggests that these compounds exhibit anti-tumor activity. []

Q6: Is there any research on the potential of this compound for treating inflammatory skin conditions?

A6: While not directly addressing this compound specifically, a study investigated the effects of a Centipeda minima extract (CMX) enriched in this compound, Brevilin A, Arnicolide D, and Microhelenin C on macrophages and keratinocytes in the context of psoriasis. [] The study found that CMX reduced the production of pro-inflammatory cytokines by inhibiting LPS-induced JAK1/2 and STAT1/3 phosphorylation in macrophages. [] Moreover, CMX downregulated chemokine expression and cell proliferation in HaCaT cells induced by rh-IL-6 and rh-IFN-γ, respectively. [] This suggests that this compound, as a component of CMX, might contribute to these observed effects.

Q7: What analytical methods are used to quantify this compound?

A7: High-performance liquid chromatography (HPLC) has been successfully employed for the simultaneous determination of this compound and Brevilin A in Centipeda minima samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2391092.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)

![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)